![molecular formula C22H22F2N4O2S B2502553 N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide CAS No. 1171074-30-8](/img/structure/B2502553.png)

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Comprehensive Analysis of N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide

The compound N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups. While the specific papers provided do not directly discuss this compound, they do provide insights into the behavior of similar benzenesulfonamide derivatives, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

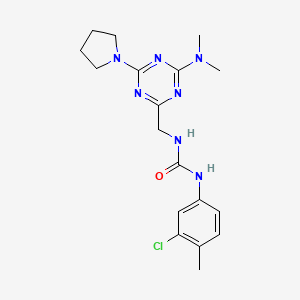

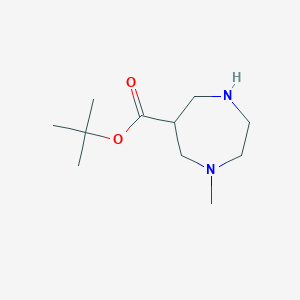

The synthesis of benzenesulfonamide derivatives often involves multiple steps, including N-alkylation, cycloisomerization, and click chemistry approaches. For instance, N-alkylation of 2-azidobenzenesulfonamide with various alkyl halides can lead to the formation of different sulfonamide precursors, as seen in the synthesis of pyrrolobenzothiadiazepine precursors . Similarly, the use of N-fluorobenzenesulfonimide (NFSI) as a catalyst attenuator in the synthesis of azepino[4,5-b]indole derivatives demonstrates the versatility of sulfonamide chemistry . These methods could potentially be adapted for the synthesis of the target compound.

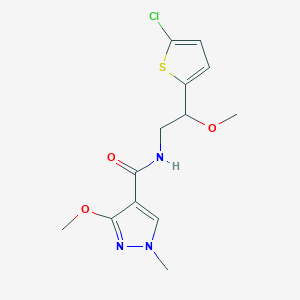

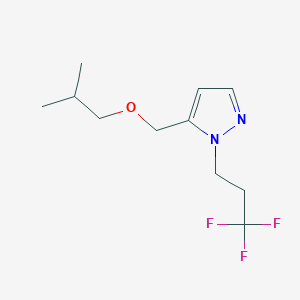

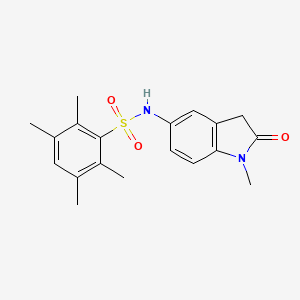

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The presence of fluorine atoms, as seen in tetrafluorobenzenesulfonamides, can significantly enhance binding potency to certain enzymes . The molecular structure of the target compound, with its azepan and pyridazinyl groups, suggests a potential for high binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can undergo a variety of chemical reactions, including cycloisomerization, aminohydroxylation, and reactions with nitrene intermediates . The reactivity of these compounds is influenced by the substituents on the benzene ring and the nature of the sulfonamide group. The target compound's structure suggests it may also participate in similar complex reactions, potentially leading to the formation of cyclic or heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. For example, the introduction of fluorine atoms can increase the binding potency of these compounds to carbonic anhydrases . The crystal structures of such compounds provide insights into their binding interactions and can help predict the properties of the target compound. Additionally, the presence of strong hydrogen-bonded tetramers in some benzenesulfonamide derivatives indicates the potential for significant intermolecular interactions . The target compound's difluorobenzenesulfonamide moiety suggests it may exhibit similar properties, such as high binding affinity and strong intermolecular interactions.

科学的研究の応用

Cancer Therapeutics

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide and its analogs have been explored for potential applications in cancer therapeutics. Studies have focused on the structure-activity relationships of similar compounds to optimize their function and pharmacology as cancer therapeutics. For instance, the research by Mun et al. (2012) on arylsulfonamide analogs demonstrated their inhibitory effects on the HIF-1 pathway, which is crucial in antagonizing tumor growth. These findings are significant as they provide insights into how chemical modifications can enhance the pharmacological properties of these compounds for cancer treatment (Mun et al., 2012).

Antimicrobial Activity

Research has also been conducted on the antimicrobial properties of compounds structurally related to N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide. For example, Patolia et al. (2010) synthesized azepine derivatives and assessed their antimicrobial activities. Their findings showed moderate activity against standard drugs, indicating potential use in antimicrobial therapies (Patolia et al., 2010).

Inhibition of Biofilm Formation

Another area of interest is the inhibition of bacterial biofilm formation. Abbasi et al. (2020) synthesized novel azepane derivatives and evaluated their action against Escherichia coli and Bacillus subtilis biofilms. Some derivatives exhibited suitable inhibitory actions, suggesting their potential use in preventing bacterial biofilm-related issues (Abbasi et al., 2020).

Enzyme Inhibition

Furthermore, these compounds have been studied for their enzyme inhibitory effects. Research into the synthesis of azepine derivatives and their ability to inhibit enzymes like protein kinase B (PKB) has been conducted, indicating potential applications in enzyme-related therapeutic interventions. Breitenlechner et al. (2004) designed and synthesized azepane derivatives and tested their inhibitory activity against PKB-alpha, showing significant results and potential for therapeutic application (Breitenlechner et al., 2004).

特性

IUPAC Name |

N-[4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22F2N4O2S/c23-17-7-11-21(19(24)15-17)31(29,30)27-18-8-5-16(6-9-18)20-10-12-22(26-25-20)28-13-3-1-2-4-14-28/h5-12,15,27H,1-4,13-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWCFKUIBZEZLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-difluorobenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-phenylpropanamide](/img/structure/B2502474.png)

![2-[(1-Cyclopentylpyrazol-4-yl)amino]acetic acid](/img/structure/B2502475.png)

![1-ethyl-5-[(3-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine](/img/structure/B2502480.png)

![(E)-5-methyl-7-(1-phenylprop-1-en-2-yl)-N-(o-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2502490.png)

![1-Acetyl-3-[4-(trifluoromethyl)phenyl]-2-indolizinyl acetate](/img/structure/B2502492.png)

![2-[(3-Nitrophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2502493.png)